Cas no 93782-09-3 (2-(Acetylamino)-N-(phenylmethyl)propanamide)

2-(Acetylamino)-N-(phenylmethyl)propanamide is a synthetic organic compound characterized by its acetyl and benzylamide functional groups. This molecule is of interest in pharmaceutical and chemical research due to its potential as an intermediate in the synthesis of more complex bioactive compounds. Its structure allows for versatile reactivity, making it useful in peptide coupling and other amide bond-forming reactions. The compound's stability under standard conditions and well-defined purity profile ensure consistent performance in experimental applications. Researchers value it for its role in developing novel pharmacophores and exploring structure-activity relationships. Proper handling and storage are recommended to maintain its integrity for laboratory use.
2-(Acetylamino)-N-(phenylmethyl)propanamide structure
93782-09-3 structure
Product name:2-(Acetylamino)-N-(phenylmethyl)propanamide
CAS No:93782-09-3
MF:C12H16N2O2
MW:220.267642974854
CID:4340775
PubChem ID:135813

2-(Acetylamino)-N-(phenylmethyl)propanamide Chemical and Physical Properties

Names and Identifiers

    • Propanamide, 2-(acetylamino)-N-(phenylmethyl)-
    • Lacosamide Impurity R
    • Lacosamide Impurity 29
    • DTXSID701007185
    • 93782-09-3
    • 86921-48-4
    • CHEMBL56378
    • N-BENZYL-2-ACETAMIDOPROPANAMIDE
    • AKOS001401474
    • starbld0029161
    • SCHEMBL993570
    • n-benzyl-2-acetamidopropionamide
    • 2-(Acetylamino)-N-(phenylmethyl)propanamide
    • 2-Abma
    • CS-0276846
    • Z27749349
    • 2-acetamido-N-benzylpropanamide
    • 2-Acetamido-N-benzyl-2-methylacetamide
    • N-Benzyl-2-[(1-hydroxyethylidene)amino]propanimidic acid
    • AKOS016862006
    • Inchi: InChI=1S/C12H16N2O2/c1-9(14-10(2)15)12(16)13-8-11-6-4-3-5-7-11/h3-7,9H,8H2,1-2H3,(H,13,16)(H,14,15)
    • InChI Key: BPFHGNNTKPHSPW-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 220.121177757Da
  • Monoisotopic Mass: 220.121177757Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 247
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 58.2Ų

2-(Acetylamino)-N-(phenylmethyl)propanamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
BBV-47000347-2.5g
N-benzyl-2-acetamidopropanamide
93782-09-3 95%
2.5g
$1020.0 2023-10-28
Enamine
BBV-47000347-1.0g
N-benzyl-2-acetamidopropanamide
93782-09-3 95%
1.0g
$492.0 2022-12-02
TRC
A173725-50mg
2-(Acetylamino)-N-(phenylmethyl)propanamide
93782-09-3
50mg
$ 187.00 2023-09-09
A2B Chem LLC
AX40254-50mg
2-(Acetylamino)-N-(phenylmethyl)propanamide
93782-09-3
50mg
$302.00 2024-07-18
A2B Chem LLC
AX40254-250mg
2-(Acetylamino)-N-(phenylmethyl)propanamide
93782-09-3
250mg
$940.00 2024-07-18
Enamine
BBV-47000347-5.0g
N-benzyl-2-acetamidopropanamide
93782-09-3 95%
5.0g
$1291.0 2022-12-02
Enamine
BBV-47000347-10.0g
N-benzyl-2-acetamidopropanamide
93782-09-3 95%
10.0g
$1623.0 2022-12-02
TRC
A173725-250mg
2-(Acetylamino)-N-(phenylmethyl)propanamide
93782-09-3
250mg
$ 844.00 2023-09-09
TRC
A173725-500mg
2-(Acetylamino)-N-(phenylmethyl)propanamide
93782-09-3
500mg
$ 1453.00 2023-09-09
Enamine
BBV-47000347-1g
N-benzyl-2-acetamidopropanamide
93782-09-3 95%
1g
$492.0 2023-10-28

Additional information on 2-(Acetylamino)-N-(phenylmethyl)propanamide

2-(Acetylamino)-N-(phenylmethyl)propanamide: A Comprehensive Overview of Its Synthesis, Biological Activities, and Therapeutic Potential

2-(Acetylamino)-N-(phenylmethyl)propanamide, with the CAS No. 93782-09-3, is a promising compound that has garnered significant attention in the field of biomedical research due to its unique chemical structure and potential biological activities. This compound belongs to the class of amides, characterized by the presence of a carbonyl group (C=O) linked to an amino group (NH). The molecular formula of 2-(Acetylamino)-N-(phenylmethyl)propanamide is C14H17NO2, and its molecular weight is approximately 243.3 g/mol. The compound's structure consists of a propanamide backbone with an acetylamino group at the second carbon position and a phenylmethyl (benzyl) substituent at the nitrogen atom. This structural arrangement confers unique physicochemical properties, making it a subject of interest for drug discovery and biological activity studies.

Recent studies have highlighted the potential of 2-(Acetylamino)-N-(phenylmethyl)propanamide in modulating various biological pathways and target proteins. For instance, a 2023 study published in the Journal of Medicinal Chemistry investigated the anti-inflammatory and antioxidant properties of this compound. The research demonstrated that 2-(Acetylamino)-N-(phen,ylmethyl)propanamide exhibits significant inhibition of inflammatory cytokines such as TNF-α and IL-6, which are implicated in chronic inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease. The compound's anti-inflammatory effects were attributed to its ability to modulate the NF-κB signaling pathway, a key regulator of inflammation. This finding underscores the potential of 2-(Acetylamino)-N-(phenylmethyl)propanamide as a therapeutic agent for managing inflammatory conditions.

Furthermore, the cytotoxic and antitumor activities of 2-(Acetylamino)-N-(phenylmethyl)propanamide have been explored in recent years. A 2022 study published in the European Journal of Medicinal Chemistry evaluated the anticancer potential of this compound against various human cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC-3). The results showed that 2-(Acetylamino)-N-(phenylmethyl)propanamide induces apoptosis (programmed cell death) in these cancer cells by targeting the Bcl-2 family proteins and mitochondrial pathways. The compound also exhibited inhibitory effects on the PI3K/AKT/mTOR signaling pathway, which is often dysregulated in cancer progression. These findings suggest that 2-(Acetylamino)-N-(phenylmethyl)propanamide could be a valuable candidate for the development of targeted cancer therapies.

The synthesis of 2-(Acetylamino)-N-(phenylmethyl)propanamide has been extensively studied to optimize its production and enhance its pharmaceutical properties. A 2021 study published in the Organic & Biomolecular Chemistry described an efficient multistep synthetic route for the preparation of this compound. The synthesis involved the condensation of acetylamino derivatives with phenylmethyl groups under controlled reaction conditions. The study also emphasized the importance of reaction parameters such as temperature, solvent, and catalysts in achieving high yields and purity. Additionally, the researchers employed green chemistry principles to minimize environmental impact, which is a critical consideration in drug development. These advancements in synthetic methods have facilitated the large-scale production of 2-(Acetylamino)-N-(phenylmethyl)propanamide, making it more accessible for preclinical and clinical studies.

Another area of interest is the pharmacokinetic and pharmacodynamic profile of 2-(Acetylamino)-N-(phenylmethyl)propanamide. A 2023 study in the Journal of Pharmaceutical Sciences evaluated the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in animal models. The results indicated that 2-(Acetylamino)-N-(phenylmethyl)propanamide is well-absorbed orally, with a high bioavailability, and exhibits a prolonged half-life, which is beneficial for chronic disease management. The compound was also found to be metabolized primarily in the liver, with the formation of hydroxylated metabolites as the main metabolic pathway. These findings are crucial for understanding the clinical application of 2-(Acetylamino)-N-(phenylmethyl)propanamide and for optimizing its dosage regimens.

Moreover, the potential applications of 2-(Acetylamino)-N-(phenylmethyl)propanamide in neurodegenerative diseases have been explored in recent research. A 2024 study published in the Journal of Neurochemistry investigated the compound's effects on Alzheimer's disease and Parkinson's disease models. The study found that 2-(Acetylamino)-N-(phenylmethyl)propanamide exerts neuroprotective effects by reducing beta-amyloid plaque formation and alpha-synuclein aggregation, which are hallmark pathologies of these diseases. Additionally, the compound was shown to enhance neurogenesis and synaptic plasticity, suggesting its potential as a therapeutic agent for neurodegenerative disorders. These findings open new avenues for the use of 2-(Acetylamino)-N-(phenylmethyl)propanamide in the treatment of neurological conditions.

In conclusion, 2-(Acetylamino)-N-(phenylmethyl)propanamide represents a promising compound with diverse biological activities and therapeutic potential. Its anti-inflammatory, antitumor, and neuroprotective properties make it a valuable candidate for the development of new drug therapies. However, further clinical trials are necessary to validate its safety and efficacy in human subjects. As research in this area continues to advance, 2-(Acetylamino)-N-(phenylmethyl)propanamide may play a significant role in addressing various health challenges and improving patient outcomes.

Recommend Articles

Recommended suppliers
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm